Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
説明
This compound is also known as Flumazenil Related Compound B . It has a molecular formula of C15H15N3O4 and a molecular weight of 301.30 . It’s a reference standard .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringBrC1=CC=C2C (C (N (C)CC3=C (C (OCC)=O)N=CN32)=O)=C1
. More detailed structural analysis may require specialized software or databases. Physical and Chemical Properties Analysis
This compound is a powder or crystals with a melting point of 190-193 °C . More detailed physical and chemical properties may require laboratory analysis or specialized databases.科学的研究の応用
Radioligand Development for PET Studies
Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate has been synthesized and labeled for use as a radioligand in Positron Emission Tomography (PET) studies. It has been developed as a specific radioligand for the in vivo study of central benzodiazepine receptors. This development has enabled more detailed imaging and understanding of benzodiazepine receptors in the brain (Maziére et al., 1984).
Research on Benzodiazepine Receptors
Several studies have focused on understanding the binding and function of benzodiazepine receptors. This compound has been used in these studies to analyze receptor characteristics. For instance, its analogues have been synthesized to study diazepam-insensitive benzodiazepine receptors, aiding in the understanding of the diversity of benzodiazepine receptor subtypes (Katsifis et al., 1999).
Synthesis and Evaluation in Pharmacological Research
The compound has been used in the synthesis and evaluation of various analogues that target specific receptor subtypes. These studies provide insights into the molecular interaction of drugs with receptor subtypes, which is crucial for the development of more targeted pharmaceutical agents (He et al., 1994).
Investigating Neurosteroid Interactions
Research has also been conducted to understand the interaction between neurosteroids and GABAA receptors, where compounds like this compound have been utilized. These studies shed light on the complex mechanisms of action of neurosteroids and their therapeutic potential (Brot et al., 1997).
Alcohol Interaction Studies
The compound has been instrumental in studying the interactions of alcohol with various receptors. It has provided insights into the mechanisms underlying alcohol's effects on the brain and has potential implications for treating alcohol-related disorders (Becker & Jarvis, 1996).
作用機序
1. Target of Action: YXG5MZU3SQ, also known as Desfluoro Hydroxyflumazenil, primarily targets the benzodiazepine binding site on the GABA/benzodiazepine receptor complex. This receptor complex is crucial for mediating the inhibitory effects of GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the central nervous system (CNS) .
2. Mode of Action: Desfluoro Hydroxyflumazenil acts as a benzodiazepine antagonist. It competitively inhibits the binding of benzodiazepines to the GABA/benzodiazepine receptor complex. By blocking this site, it prevents the potentiation of GABAergic transmission that benzodiazepines typically induce. This inhibition can reverse the sedative and anxiolytic effects of benzodiazepines .
3. Biochemical Pathways: The primary biochemical pathway affected by Desfluoro Hydroxyflumazenil is the GABAergic pathway. By antagonizing the benzodiazepine binding site, it reduces the enhanced GABAergic activity induced by benzodiazepines. This action can lead to a decrease in the hyperpolarization of neurons, thereby reducing the inhibitory effects on neuronal firing .
Pharmacokinetics:
- Distribution: It has a volume of distribution (Vd) of approximately 0.9-1.1 L/kg, indicating moderate distribution throughout body tissues .
- Metabolism: The compound is metabolized hepatically, primarily through hepatic blood flow-dependent mechanisms .
- Excretion: It is excreted via feces and urine, with less than 1% excreted as unchanged drug .
- Half-Life: The elimination half-life ranges from 40 to 80 minutes in adults, with variations depending on hepatic function .
5. Result of Action: At the molecular level, Desfluoro Hydroxyflumazenil’s antagonism of the benzodiazepine binding site leads to a reduction in the potentiation of GABAergic transmission. This results in decreased sedation and anxiolysis induced by benzodiazepines. At the cellular level, this translates to less hyperpolarization of neurons and a reduction in inhibitory neurotransmission .
6. Action Environment: Environmental factors such as pH, temperature, and the presence of other substances can influence the efficacy and stability of Desfluoro Hydroxyflumazenil. For instance, variations in hepatic blood flow can significantly impact its metabolism and clearance. Additionally, the presence of other CNS depressants or stimulants can alter its pharmacodynamic profile, potentially affecting its antagonistic efficacy .
Desfluoro Hydroxyflumazenil’s role as a benzodiazepine antagonist makes it a valuable tool in reversing benzodiazepine-induced sedation and overdose, highlighting its importance in clinical settings.
特性
IUPAC Name |
ethyl 8-hydroxy-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-3-22-15(21)13-12-7-17(2)14(20)10-6-9(19)4-5-11(10)18(12)8-16-13/h4-6,8,19H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCARNSSXAGDHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738121 | |
Record name | Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131666-45-0 | |
Record name | Desfluoro hydroxyflumazenil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131666450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESFLUORO HYDROXYFLUMAZENIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXG5MZU3SQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。